Citrocarbonate

Description

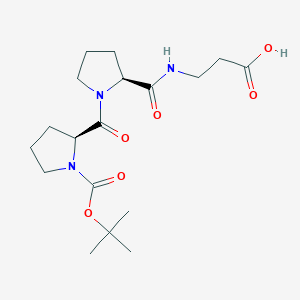

Structure

2D Structure

3D Structure

Properties

CAS No. |

58663-77-7 |

|---|---|

Molecular Formula |

C18H29N3O6 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

3-[[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C18H29N3O6/c1-18(2,3)27-17(26)21-11-5-7-13(21)16(25)20-10-4-6-12(20)15(24)19-9-8-14(22)23/h12-13H,4-11H2,1-3H3,(H,19,24)(H,22,23)/t12-,13-/m0/s1 |

InChI Key |

QBMVLWIYHYZWSI-STQMWFEESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCCC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Citrocarbonate's Core Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the core active ingredients found in Citrocarbonate, an effervescent antacid. This compound is a multi-component formulation designed for the neutralization of gastric acid. While formulations can vary, the primary active ingredients typically include sodium bicarbonate and citric acid, which react in the presence of water to produce sodium citrate (B86180), carbon dioxide, and water. This guide will focus on the individual physicochemical properties of these key components.

Core Components and Chemical Reactions

This compound's therapeutic effect as an antacid is derived from the chemical reaction of its primary constituents. The product is typically a powder or tablet that, when dissolved in water, produces an effervescent solution. One formulation of this compound contains sodium bicarbonate (2.34 g), citric acid anhydrous (1.19 g), and sodium citrate hydrous (254 mg) per teaspoon, along with other electrolytes[1]. Upon dissolution, sodium bicarbonate and citric acid react to neutralize stomach acid.

The primary chemical reaction is as follows:

3NaHCO₃ + C₆H₈O₇ → Na₃C₆H₅O₇ + 3H₂O + 3CO₂ (Sodium Bicarbonate + Citric Acid → Sodium Citrate + Water + Carbon Dioxide)

This reaction is fundamental to its mechanism of action, providing rapid relief from heartburn and acid indigestion[2][3].

Physicochemical Properties of Core Components

The following tables summarize the key physicochemical properties of the primary active ingredients in this compound.

Table 1: Physicochemical Properties of Sodium Bicarbonate (NaHCO₃)

| Property | Value | References |

| Molecular Formula | NaHCO₃ or CHNaO₃ | [4] |

| Molecular Weight | 84.0066 g/mol | [5][6] |

| Appearance | White, crystalline powder | [4][5] |

| Odor | Odorless | [4] |

| Taste | Bitter, salty | [4] |

| Melting Point | Decomposes at ~50 °C | [5][7] |

| Boiling Point | 851 °C | [5][6] |

| Density | Solid: 2.20 g/cm³; Powder: 1.1 - 1.3 g/cm³ | [5] |

| Solubility in Water | 96 g/L at 20 °C | [5] |

| Solubility in other solvents | Insoluble in ethanol; slightly soluble in methanol (B129727) and acetone | [5][7] |

| pH | ~8.3 (1% molar solution) | [4][5] |

| Crystal Structure | Monoclinic | [5][6] |

Table 2: Physicochemical Properties of Citric Acid (C₆H₈O₇)

| Property | Value | References |

| Molecular Formula | C₆H₈O₇ | [8] |

| Molecular Weight | 192.12 g/mol | [9] |

| Appearance | Colorless, odorless, crystalline solid | [9] |

| Melting Point | 153 °C (anhydrous) | [10] |

| Boiling Point | Decomposes at >175 °C | [8][10] |

| Density | 1.665 g/cm³ (anhydrous) | [8] |

| Solubility in Water | 59.2% w/w at 20 °C; increases with temperature | [8][11] |

| Solubility in other solvents | Soluble in ethanol; slightly soluble in ether | [8][9] |

| pKa values (at 25°C) | pKa₁ = 3.128, pKa₂ = 4.761, pKa₃ = 6.396 | [8] |

| pH | ~3.2 (1 mM solution) | [8][10] |

Table 3: Physicochemical Properties of Sodium Carbonate (Na₂CO₃)

Note: Sodium carbonate is formed from the decomposition of sodium bicarbonate at high temperatures and is also a related alkaline substance.

| Property | Value | References |

| Molecular Formula | Na₂CO₃ | [12][13] |

| Molecular Weight | 105.9888 g/mol | [13][14] |

| Appearance | White, odorless, hygroscopic powder | [12][15] |

| Melting Point | 851 °C | [12][13] |

| Boiling Point | Decomposes at >400 °C | [12] |

| Density | 2.54 g/cm³ | [13][14] |

| Solubility in Water | Soluble | [12][14] |

| Solubility in other solvents | Insoluble in alcohol | [12] |

| pH | ~11 | [13] |

Experimental Protocols for Physicochemical Property Determination

The following are generalized methodologies for determining some of the key physicochemical properties listed above. These protocols are based on standard laboratory practices.

3.1. Determination of Melting Point

-

Methodology: Capillary Melting Point Method (USP <741>).

-

Procedure:

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

-

3.2. Determination of Solubility

-

Methodology: Shake-Flask Method.

-

Procedure:

-

An excess amount of the solid is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., titration, spectroscopy, gravimetry).

-

3.3. Determination of pH

-

Methodology: Potentiometric pH Measurement (USP <791>).

-

Procedure:

-

A solution of a specified concentration (e.g., 1% w/v) of the substance in water is prepared.

-

A calibrated pH meter with a glass electrode is used.

-

The electrode is immersed in the solution, and the pH reading is recorded once it stabilizes.

-

3.4. Determination of pKa

-

Methodology: Potentiometric Titration.

-

Procedure:

-

A known concentration of the acidic or basic substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong base (for acids) or a strong acid (for bases).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point(s).

-

Visualizations

4.1. Acid Neutralization Pathway in the Stomach

The following diagram illustrates the chemical reaction that occurs when this compound is ingested and comes into contact with gastric acid (hydrochloric acid, HCl).

Caption: Acid neutralization pathway of this compound in the stomach.

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the shake-flask method for determining the solubility of a substance.

Caption: Workflow for solubility determination using the shake-flask method.

References

- 1. rxmed.com [rxmed.com]

- 2. This compound (Generic Sodium Bicarbonate) - Prescriptiongiant [prescriptiongiant.com]

- 3. Citric Acid/Sodium Bicarbonate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Physical & Chemical Properties Of Sodium Bicarbonate [sciencing.com]

- 5. byjus.com [byjus.com]

- 6. Sodium Bicarbonate (NaHCO3) - Structure, Properties, and Uses [turito.com]

- 7. Flexi answers - What are the properties of sodium bicarbonate? | CK-12 Foundation [ck12.org]

- 8. Citric acid - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. interchim.fr [interchim.fr]

- 11. mdpi.com [mdpi.com]

- 12. Sodium carbonate | 497-19-8 [chemicalbook.com]

- 13. Sodium Carbonate(Na2CO3) - GeeksforGeeks [geeksforgeeks.org]

- 14. Properties of Important Compounds - Sodium Carbonate: Inorganic Chemistry IIT/JEE study notes by Unacademy [unacademy.com]

- 15. China The Physical And Chemical Properties Of Sodium Carbonate Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]

A Technical Guide to the Theoretical and Computational Modeling of Citrocarbonate Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of a drug candidate is a critical determinant of its therapeutic efficacy and shelf-life. This technical guide outlines a comprehensive theoretical and computational approach for modeling the stability of Citrocarbonate, a molecule identified as 3-[[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid. Due to the limited direct experimental data on this compound's stability, this document provides a framework for its investigation based on established computational chemistry techniques and an analysis of its constituent chemical moieties. The methodologies described herein are broadly applicable to the stability assessment of similar peptide-based therapeutic candidates.

Introduction to this compound and the Imperative of Stability Modeling

This compound (PubChem CID: 194708) is a chemical entity comprised of a tert-butoxycarbonyl (Boc)-protected di-proline linked to a β-alanine residue. The stability of such a molecule is paramount in a pharmaceutical context, as degradation can lead to loss of efficacy, the formation of toxic byproducts, and a shortened shelf-life. Computational modeling offers a powerful, resource-efficient means to predict and understand the degradation pathways and kinetics of drug candidates like this compound before extensive experimental studies are undertaken.

This guide details a multi-scale computational strategy, combining quantum mechanics (QM) and molecular dynamics (MD) simulations, to provide a thorough in-silico assessment of this compound's chemical and conformational stability.

Analysis of Key Functional Groups and Potential Instabilities

The structure of this compound contains several functional groups, each with known degradation profiles that can be computationally modeled:

-

N-Boc (tert-butoxycarbonyl) Group: This common protecting group is susceptible to cleavage under acidic or thermal conditions.[1][2] Computational modeling can elucidate the energetics of deprotection, which proceeds via an initial proton transfer followed by the release of isobutylene (B52900) and subsequent decarboxylation.[1]

-

Amide Bonds: The peptide backbone contains three amide bonds. While generally stable, they can undergo hydrolysis, particularly at the C-terminus of certain amino acid residues or when catalyzed.[3] The rigidity of the prolyl-proline bond can also influence local conformation and stability.[4][5] Quantum chemical calculations are well-suited to investigate the mechanisms of amide bond cleavage.[6][7]

-

Carbamate Moiety: The Boc group itself is a carbamate. Carbamates can undergo hydrolysis, and their stability is influenced by their chemical environment.[8][9] QM/MM (Quantum Mechanics/Molecular Mechanics) approaches have been successfully used to study the hydrolysis mechanism of carbamates.[10]

-

Proline Residues: The di-proline motif introduces significant conformational constraints. The cis-trans isomerization of the Xaa-Pro peptide bond is a key factor in the structure and stability of proline-containing peptides and can be investigated using enhanced sampling MD simulations.[11][12]

Proposed Multi-Scale Computational Workflow

A robust in-silico stability analysis of this compound should integrate both quantum mechanical and classical molecular dynamics methods to capture a wide range of phenomena from electronic-level bond-breaking to larger-scale conformational changes.

Caption: A multi-scale computational workflow for assessing this compound stability.

Detailed Computational Methodologies

Quantum Mechanics (QM) for Reaction Pathway Analysis

QM methods are essential for modeling chemical reactions, such as hydrolysis and deprotection, where bond breaking and formation occur.

Experimental Protocol (Computational):

-

Model System Creation: Isolate the reactive moiety of this compound (e.g., the N-Boc group and adjacent proline, an amide bond with neighboring residues). Include several explicit water molecules for hydrolysis studies.

-

Method Selection: Employ Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-311+G(d,p).

-

Reactant and Product Optimization: Perform geometry optimizations of the reactant and product states.

-

Transition State (TS) Search: Locate the transition state for the reaction pathway using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

-

Frequency Calculation: Perform vibrational frequency calculations to confirm that the reactant and product are minima (zero imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculation: Follow the reaction path from the TS to the reactant and product to ensure the correct connection.

-

Energy Calculation: Compute the activation energy (energy difference between TS and reactant) and the reaction energy (energy difference between product and reactant).

Molecular Dynamics (MD) for Conformational Stability

MD simulations provide insights into the conformational dynamics and stability of this compound in a simulated physiological environment.

Experimental Protocol (Computational):

-

System Preparation: Place the optimized structure of this compound in a periodic box of explicit solvent (e.g., TIP3P water) with counter-ions to neutralize the system.

-

Force Field Selection: Choose a suitable force field for peptides, such as AMBER, CHARMM, or GROMOS.

-

Minimization: Perform energy minimization of the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure (e.g., 1 bar) in NVT (constant volume) and NPT (constant pressure) ensembles.

-

Production Run: Run a long production simulation (e.g., hundreds of nanoseconds) to sample conformational space.

-

Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and monitor hydrogen bonds and proline cis/trans isomerization.

Potential Degradation Pathways of this compound

Based on the functional groups present, several degradation pathways can be hypothesized and investigated computationally.

Pathway 1: Acid-Catalyzed N-Boc Deprotection

This is a likely degradation route in acidic environments. The reaction proceeds through a carbamic acid intermediate which rapidly decarboxylates.

Caption: Hypothesized pathway for N-Boc deprotection of this compound.

Pathway 2: Amide Bond Hydrolysis

Hydrolysis could occur at any of the three amide bonds, leading to fragmentation of the molecule. The bond between the di-proline and β-alanine may be a potential weak point.

Caption: General mechanism for the hydrolysis of an amide bond in this compound.

Data Presentation and Expected Outcomes

The results of the computational analyses should be summarized to provide a clear and comparative overview of this compound's stability.

Table 1: Calculated Thermodynamic and Kinetic Data for Degradation Pathways

| Degradation Pathway | Reaction Site | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| N-Boc Deprotection | Carbamate C-O Bond | Value from QM | Value from QM |

| Amide Hydrolysis | Pro-Pro Amide Bond | Value from QM | Value from QM |

| Amide Hydrolysis | Pro-β-Ala Amide Bond | Value from QM | Value from QM |

| Amide Hydrolysis | β-Ala-COOH Amide Bond | Value from QM | Value from QM |

Table 2: Key Metrics from Molecular Dynamics Simulations

| Simulation Metric | Average Value | Interpretation |

| Backbone RMSD (Å) | Value from MD | Overall structural stability |

| RMSF per Residue (Å) | Values from MD | Flexibility of different parts of the molecule |

| Pro-Pro ω Dihedral Angle | Distribution from MD | Propensity for cis/trans isomerization |

| Intramolecular H-Bonds | Average number | Stability of folded conformations |

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for assessing the stability of this compound. By combining quantum mechanics and molecular dynamics, researchers can gain detailed insights into potential degradation pathways, reaction kinetics, and conformational dynamics. This in-silico approach allows for the early identification of potential stability liabilities, guiding further experimental work and accelerating the drug development process. While this guide is tailored to this compound, the principles and workflows are readily adaptable to other peptide-based molecules, making computational stability modeling an indispensable tool in modern pharmaceutical science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability | PLOS Computational Biology [journals.plos.org]

- 6. Cleavage of the amide bond of protonated dipeptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Analysis of Coupled Proline Cis–Trans States in Bradykinin Using ωBP-REMD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Porous Citrate-Modified Carbonate Materials for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and application of porous carbonate materials, with a specific focus on the pivotal role of citrate (B86180) in tailoring their physicochemical properties for advanced drug delivery systems. While the term "Citrocarbonate" is not formally recognized in scientific literature, this guide addresses the synthesis of porous calcium carbonate materials where citrate is employed as a critical modifying agent to control particle size, porosity, and crystalline phase.

Introduction: The Role of Citrate in Porous Carbonate Materials

Porous calcium carbonate (CaCO3) has emerged as a promising biomaterial for drug delivery due to its biocompatibility, biodegradability, pH-sensitivity, and porous structure.[1][2] The synthesis of CaCO3 with controlled properties is crucial for its application as a drug carrier. Citrate, a tricarboxylic acid, plays a significant role in the biomineralization process and has been extensively investigated as an additive in the synthetic preparation of calcium carbonate.[3][4] It acts as a chelating agent for calcium ions, influencing the nucleation and growth of CaCO3 crystals.[4] This interaction allows for the precise control over the material's morphology, particle size, and, most importantly, its crystalline phase (polymorph), often favoring the formation of the thermodynamically stable calcite over the metastable vaterite.[4] The ability to engineer these properties is paramount for optimizing drug loading capacity, release kinetics, and overall therapeutic efficacy.

Synthesis of Porous Citrate-Modified Calcium Carbonate

The synthesis of porous calcium carbonate can be achieved through various methods. The introduction of citrate into the reaction mixture allows for the modification of the resulting material's properties.

Precipitation Method with Citrate Modification

A common and straightforward method for synthesizing porous calcium carbonate is through precipitation by mixing solutions of a calcium salt (e.g., calcium chloride, CaCl2) and a carbonate salt (e.g., sodium carbonate, Na2CO3).[5] The presence of citrate in the reaction medium influences the crystallization process.

Experimental Protocol:

-

Preparation of Precursor Solutions:

-

Prepare an aqueous solution of a calcium salt, such as 0.33 M Calcium Chloride (CaCl2).

-

Prepare an aqueous solution of a carbonate salt, such as 0.33 M Sodium Carbonate (Na2CO3).

-

Prepare a separate aqueous solution of trisodium (B8492382) citrate at a desired concentration to be introduced as a modifying agent.

-

-

Precipitation Reaction:

-

Rapidly mix the equimolar solutions of CaCl2 and Na2CO3 under vigorous stirring.[5]

-

Simultaneously or sequentially, add the trisodium citrate solution to the reaction mixture. The timing and concentration of citrate addition will influence the final particle characteristics.

-

-

Aging and Crystal Growth:

-

Allow the resulting suspension to age for a specific period (e.g., 30 minutes to several hours) under continuous stirring. This step is crucial for crystal growth and polymorph transformation.

-

-

Washing and Collection:

-

Collect the precipitated particles by centrifugation or filtration.

-

Wash the particles multiple times with deionized water to remove any unreacted ions and by-products.

-

Subsequently, wash with ethanol (B145695) to remove residual water.

-

-

Drying:

-

Dry the washed particles in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Sol-Gel Citrate Method

The sol-gel citrate method offers another route to synthesize calcium carbonate nanoparticles with controlled characteristics.

Experimental Protocol:

-

Precursor Preparation:

-

Dissolve a calcium salt, such as calcium nitrate (B79036) (Ca(NO3)2), in a suitable solvent.

-

Add citric acid to the solution. The molar ratio of citric acid to the calcium precursor is a critical parameter.

-

-

Gel Formation:

-

Adjust the pH of the solution to form a gel.

-

-

Calcination:

-

Dry the gel and then calcine it at a specific temperature (e.g., 500-600 °C) for several hours. The calcination process removes the organic components and leads to the formation of calcium carbonate nanoparticles.[6]

-

Characterization of Porous Citrate-Modified Carbonate Materials

A comprehensive characterization of the synthesized materials is essential to understand their properties and suitability for drug delivery applications.

| Property | Characterization Technique | Description |

| Crystalline Structure | X-ray Diffraction (XRD) | Identifies the crystalline phases (polymorphs) of calcium carbonate present (e.g., calcite, vaterite, aragonite) and determines the crystallite size. |

| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of carbonate groups and can detect the incorporation or surface functionalization with citrate. |

| Morphology and Size | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualizes the particle shape, size, and surface morphology. TEM can provide insights into the internal porous structure. |

| Surface Area and Porosity | Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and provides information on the pore size distribution and pore volume, which are critical for drug loading capacity. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the thermal decomposition profile of the material and can quantify the amount of incorporated organic matter (citrate). |

Quantitative Data on Material Properties

The properties of citrate-modified porous calcium carbonate are highly dependent on the synthesis parameters. The following table summarizes typical quantitative data found in the literature.

| Synthesis Method | Citrate Concentration | Particle Size | Specific Surface Area (BET) | Pore Diameter | Reference |

| Precipitation | Varied (as inhibitor) | Decreases with increasing citrate | Not specified | Not specified | [4] |

| Sol-Gel Citrate | Varied (precursor) | Nanoparticles | 97.8 - 195.3 m²/g | Not specified | [6] |

| Precipitation | None (for comparison) | ~54 nm - 20 µm | 5.32 - 20.40 m²/g | Not specified | [5][7] |

| Functionalized CaCO3 | Not specified | Microparticles | ~40-80 m²/g | Bimodal | [8] |

Application in Drug Delivery

The porous nature and pH-sensitivity of citrate-modified calcium carbonate make it an excellent candidate for controlled drug delivery systems.

Drug Loading

Drugs can be loaded into the porous structure of calcium carbonate through various methods, with the solvent evaporation technique being a common approach.[8][9]

Experimental Protocol: Solvent Evaporation Drug Loading

-

Drug Solution Preparation: Dissolve the desired drug in a suitable organic solvent (e.g., acetone, methanol).[9]

-

Dispersion: Disperse the porous calcium carbonate particles in the drug solution.

-

Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). This process leads to the crystallization of the drug within the pores and on the surface of the carbonate particles.[9]

-

Drying: Dry the drug-loaded particles to remove any residual solvent.

pH-Responsive Drug Release

A key feature of calcium carbonate-based drug carriers is their ability to release the loaded drug in a pH-dependent manner. In acidic environments, such as those found in tumor tissues or intracellular lysosomes, calcium carbonate decomposes, leading to the release of the encapsulated drug.[1]

Visualizing Key Processes

Synthesis Workflow

Caption: Workflow for the synthesis of porous citrate-modified calcium carbonate.

Role of Citrate in Calcium Carbonate Crystallization

Caption: Citrate's role in controlling CaCO3 crystallization via chelation.

pH-Responsive Drug Release Mechanism

Caption: Mechanism of pH-responsive drug release from porous CaCO3 carriers.

Conclusion

The use of citrate as a modifying agent in the synthesis of porous calcium carbonate provides a powerful tool for tuning the material's properties for drug delivery applications. By carefully controlling the synthesis conditions, it is possible to produce materials with desired particle sizes, porosities, and crystalline structures, leading to optimized drug loading and pH-responsive release profiles. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and advance the potential of these promising biomaterials.

References

- 1. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of stable calcium carbonate nanoparticles for pH-responsive controlled drug release | CoLab [colab.ws]

- 3. pure.ul.ie [pure.ul.ie]

- 4. researchgate.net [researchgate.net]

- 5. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Study of Preparing Porous CaCO3 Vaterite Particles for Controlled Drug Release [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug loading into porous calcium carbonate microparticles by solvent evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Citrocarbonate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy for the analysis of citrocarbonate compounds. For the purpose of this guide, "this compound compounds" will be considered as formulations containing a mixture of sodium citrate (B86180), sodium bicarbonate, and tartrate salts, components commonly found in pharmaceutical preparations designed for urinary alkalinization and as gastric antacids.

This document details the characteristic spectroscopic signatures of each component, provides standardized experimental protocols for their analysis, and outlines a workflow for the qualitative and quantitative assessment of these compounds in a mixture.

Introduction to Spectroscopic Techniques in Pharmaceutical Analysis

Spectroscopic methods are powerful, non-destructive analytical tools essential for the structural elucidation, identification, and quantification of active pharmaceutical ingredients (APIs) and excipients.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, including the chemical environment of individual atoms (protons and carbons), and is highly effective for quantitative analysis (qNMR).[2]

-

Infrared (IR) Spectroscopy , particularly with Attenuated Total Reflectance (ATR), is a rapid and versatile technique for identifying functional groups and confirming the identity of raw materials and finished products.[3]

-

Raman Spectroscopy is complementary to IR spectroscopy and is particularly well-suited for the analysis of aqueous solutions and solid-state forms, offering high chemical specificity.[4]

Spectroscopic Characteristics of Individual Components

The spectroscopic analysis of a this compound mixture begins with understanding the individual spectral features of its primary components: sodium citrate, sodium bicarbonate, and tartrate salts.

Sodium Citrate (Na₃C₆H₅O₇)

NMR Spectroscopy: The 1H NMR spectrum of sodium citrate in D₂O is characterized by two diastereotopic protons of the methylene (B1212753) groups, which appear as a pair of doublets (an AB quartet) due to their different chemical environments.

IR Spectroscopy: The IR spectrum of sodium citrate is dominated by strong absorptions from the carboxylate (COO⁻) groups.

Raman Spectroscopy: Similar to IR, the Raman spectrum of sodium citrate shows characteristic bands for the carboxylate groups.

Sodium Bicarbonate (NaHCO₃)

NMR Spectroscopy: In D₂O, the bicarbonate ion (HCO₃⁻) is in equilibrium with carbonate (CO₃²⁻). The 13C NMR spectrum is particularly useful for observing these species. The proton of bicarbonate is often not observed in 1H NMR in D₂O due to rapid exchange with the solvent.

IR Spectroscopy: The IR spectrum of sodium bicarbonate shows characteristic bands for the bicarbonate ion.

Raman Spectroscopy: Raman spectroscopy is an effective technique for the analysis of bicarbonate in aqueous solutions.[5]

Tartrate Compounds (e.g., Sodium Tartrate - Na₂C₄H₄O₆)

NMR Spectroscopy: The 1H NMR spectrum of tartrate in D₂O typically shows a singlet for the two equivalent C-H protons.

IR Spectroscopy: The IR spectrum of tartrates is characterized by absorptions from the hydroxyl and carboxylate groups.

Raman Spectroscopy: The Raman spectrum of tartrates provides information on the carbon backbone and the functional groups.

Quantitative Spectroscopic Data

The following tables summarize the characteristic spectroscopic peaks for sodium citrate, sodium bicarbonate, and a representative tartrate (sodium tartrate). These values can serve as a reference for the identification of these components in a mixture.

Table 1: 1H and 13C NMR Chemical Shifts (δ) in D₂O

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| Sodium Citrate | 1H | ~2.5 - 2.7 | d (AB quartet) | Diastereotopic methylene protons.[6] |

| 13C | ~46 | CH₂ groups | ||

| ~75 | Quaternary carbon (C-OH) | |||

| ~178-180 | Carboxylate carbons | |||

| Sodium Bicarbonate | 13C | ~161 | s | Bicarbonate (HCO₃⁻) in equilibrium. |

| Sodium Tartrate | 1H | ~4.3 | s | Methine protons (CH-OH) |

| 13C | ~74 | CH-OH carbons | ||

| ~178 | Carboxylate carbons |

Table 2: Key IR Absorption Bands (cm⁻¹)

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Sodium Citrate | ~3450 | O-H stretching (of hydration water) |

| ~1590 | Asymmetric COO⁻ stretching | |

| ~1420 | Symmetric COO⁻ stretching | |

| Sodium Bicarbonate | ~3000-3400 | O-H stretching |

| ~1630 | C=O stretching | |

| ~1400 | C-O stretching | |

| ~835 | O-C-O bending | |

| Sodium Tartrate | ~3200-3500 | O-H stretching |

| ~1600 | Asymmetric COO⁻ stretching | |

| ~1400 | Symmetric COO⁻ stretching | |

| ~1100-1050 | C-O stretching |

Table 3: Prominent Raman Shifts (cm⁻¹)

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Sodium Citrate | ~2940 | C-H stretching |

| ~1410 | Symmetric COO⁻ stretching | |

| ~950 | C-C stretching | |

| Sodium Bicarbonate | ~1017 | Symmetric C-O stretching (HCO₃⁻)[5] |

| ~680 | O-C-O bending | |

| Sodium Tartrate | ~2970 | C-H stretching |

| ~1400 | Symmetric COO⁻ stretching | |

| ~850 | C-C stretching |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy Protocol (Quantitative 1H NMR)

This protocol outlines the steps for the quantitative analysis of a this compound mixture.

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the this compound powder.

-

Accurately weigh a suitable internal standard (e.g., maleic acid, DSS). The mass of the internal standard should be chosen to give a signal integral comparable to the analyte signals.

-

Dissolve the sample and internal standard in a precise volume (e.g., 0.6 mL) of deuterium (B1214612) oxide (D₂O).

-

Vortex the mixture until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for 1H.

-

Lock the spectrometer on the D₂O signal.

-

Shim the magnetic field to achieve good resolution (narrow and symmetrical peaks).

-

-

Data Acquisition:

-

Acquire a quantitative 1H NMR spectrum using a single-pulse experiment.

-

Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons (typically 5 times the longest T1 relaxation time). A D1 of 30 seconds is generally a safe starting point for quantitative analysis of small molecules.

-

Set the number of scans based on the desired signal-to-noise ratio. For accurate quantification, a high signal-to-noise ratio is essential.[7]

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

-

Perform baseline correction.

-

Integrate the signals of interest from the analytes and the internal standard.

-

ATR-IR Spectroscopy Protocol

This protocol describes the analysis of a this compound powder using an ATR-FTIR spectrometer.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[8]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal to completely cover it.

-

Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Raman Spectroscopy Protocol

This protocol details the analysis of an aqueous solution of a this compound compound.

-

Sample Preparation:

-

Prepare a solution of the this compound compound in deionized water at a known concentration (e.g., 10% w/v).

-

Filter the solution if any particulates are present.

-

Transfer the solution to a suitable container for Raman analysis (e.g., a quartz cuvette or a glass vial).

-

-

Instrument Setup:

-

Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence).

-

Calibrate the spectrometer using a known standard (e.g., polystyrene).

-

Focus the laser onto the sample solution.

-

-

Data Acquisition:

-

Acquire the Raman spectrum. The acquisition time and number of accumulations will depend on the sample concentration and the desired signal-to-noise ratio.

-

It is advisable to also acquire a spectrum of the solvent (water) to aid in spectral interpretation.

-

-

Data Processing:

-

Perform cosmic ray removal.

-

Subtract the solvent spectrum if necessary.

-

Perform baseline correction to remove any fluorescence background.

-

Analysis of this compound Mixtures and Workflows

The spectroscopic analysis of a multi-component mixture like a this compound formulation presents challenges due to overlapping spectral features. Chemometric methods are often employed to deconvolve the spectra and quantify the individual components.[9]

Qualitative and Quantitative Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a this compound mixture.

Chemometric Approaches

For complex mixtures where spectral overlap is significant, multivariate analysis techniques are invaluable.

-

Principal Component Analysis (PCA): An unsupervised method used for exploratory data analysis to identify variations between different batches or formulations.

-

Partial Least Squares (PLS) Regression: A supervised method used to build a calibration model that correlates the spectral data with the concentrations of the individual components. This is particularly useful for quantitative analysis of IR and Raman spectra of mixtures.[10]

The development of a robust chemometric model requires a well-designed set of calibration samples with known concentrations of each component.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data from a mixture relies on a logical workflow that integrates information from different techniques and leverages the unique strengths of each.

Conclusion

NMR, IR, and Raman spectroscopy are indispensable tools for the comprehensive analysis of this compound compounds. While NMR provides detailed structural information and is a primary method for quantification, IR and Raman spectroscopy offer rapid and complementary fingerprinting for identification and quality control. For the analysis of complex mixtures, a multi-technique approach combined with chemometric data analysis provides the most robust and reliable results. The experimental protocols and workflows detailed in this guide serve as a foundation for researchers, scientists, and drug development professionals in the characterization and quality assessment of this compound-based pharmaceutical formulations.

References

- 1. itqb.unl.pt [itqb.unl.pt]

- 2. emerypharma.com [emerypharma.com]

- 3. d-nb.info [d-nb.info]

- 4. horiba.com [horiba.com]

- 5. researchgate.net [researchgate.net]

- 6. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. timegate.com [timegate.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Exploring the Electronic Structure of Iron-Citrate Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the synthesis, characterization, and electronic structure of iron-citrate metal-organic frameworks (MOFs). While the term "metal-organic citrocarbonate frameworks" is not commonly found in existing literature, this document focuses on the closely related and scientifically significant iron-citrate MOFs. These materials, synthesized using citric acid as a multitopic organic linker, are gaining attention for their potential applications in biomedicine, particularly in drug delivery, owing to their low toxicity and biodegradability.

This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design, analysis, and application of these promising nanomaterials. It offers a summary of key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and drug release mechanisms to facilitate a deeper understanding of the structure-property relationships in iron-citrate MOFs.

Introduction to Iron-Citrate Metal-Organic Frameworks

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. This unique composition allows for a high degree of tunability in their structure and function. Iron-based MOFs are particularly attractive for biomedical applications due to the low toxicity and natural abundance of iron.[1][2] Citric acid, a tricarboxylic acid, serves as a versatile organic linker, capable of forming robust frameworks with iron ions. The resulting iron-citrate MOFs exhibit interesting electronic properties and are being explored as carriers for controlled drug delivery.[1][3] The degradation of the framework under physiological conditions is a key mechanism for drug release.[4]

Synthesis of Iron-Citrate Metal-Organic Frameworks

The synthesis of iron-citrate MOFs can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common.[5] These methods involve the reaction of an iron salt (e.g., ferric chloride) and citric acid in a suitable solvent under controlled temperature and pressure.

Representative Synthesis Protocol: Solvothermal Synthesis of an Iron-Citrate MOF

This protocol is a representative example for the synthesis of an iron-citrate MOF, adapted from general solvothermal synthesis procedures for iron-based MOFs.[6]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Citric acid

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a typical synthesis, dissolve a 1:1 molar ratio of ferric chloride hexahydrate and citric acid in DMF in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-48 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting solid product by centrifugation or filtration.

-

Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors and solvent molecules trapped within the pores.

-

Dry the final product under vacuum at an elevated temperature (e.g., 80-100 °C) to obtain the activated iron-citrate MOF.

Characterization of Iron-Citrate MOFs

A comprehensive characterization is crucial to understand the structural, morphological, and electronic properties of the synthesized iron-citrate MOFs.

Key Characterization Techniques

A suite of analytical techniques is employed to characterize these materials:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the organic linker and confirm the coordination between the iron ions and the carboxylate groups of the citric acid.[5]

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which it decomposes.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of the iron ions in the framework.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To investigate the optical properties and estimate the band gap of the material.

-

Photoluminescence (PL) Spectroscopy: To study the emission properties of the MOF, which can be sensitive to guest molecules and framework structure.[7][8][9]

Tabulated Characterization Data

The following table summarizes typical characterization data for iron-based MOFs. Note that specific values for iron-citrate MOFs are limited in the literature, and these represent expected ranges and observations based on similar iron-based systems.

| Characterization Technique | Observation/Parameter | Typical Value/Result for Iron-Based MOFs |

| PXRD | Crystalline Structure | Sharp diffraction peaks indicating a well-ordered crystalline structure. |

| FTIR | Fe-O Stretching | Vibration bands typically observed in the range of 500-700 cm⁻¹. |

| Carboxylate C=O Stretch | Strong absorption bands around 1600 cm⁻¹.[4] | |

| SEM | Morphology | Can vary from nanoparticles to larger crystals with defined shapes (e.g., rods, octahedra). |

| TGA | Decomposition Temperature | Generally stable up to 250-350 °C. |

| XPS | Fe 2p Core Level | Peaks corresponding to Fe 2p3/2 and Fe 2p1/2, confirming the presence and oxidation state of iron (typically Fe³⁺). |

| UV-Vis DRS | Optical Band Gap | Can be estimated from the Tauc plot derived from the absorbance spectrum. For many Fe-based MOFs, the band gap is in the visible range. |

| PL Spectroscopy | Emission Wavelength | Emission peaks can vary depending on the specific structure and presence of guest molecules. |

Electronic Structure of Iron-Citrate MOFs

The electronic structure of MOFs, particularly the band gap and the density of states (DOS), governs their optical and electronic properties and is crucial for applications in photocatalysis and sensing.[10][11] For iron-citrate MOFs, the electronic properties are expected to be influenced by both the d-orbitals of the iron centers and the molecular orbitals of the citrate (B86180) linker.

Computational Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to predict and understand the electronic structure of MOFs.[10][11][12] These calculations can provide valuable insights into the band gap, the contribution of different atomic orbitals to the valence and conduction bands (density of states), and the nature of the electronic transitions.

While specific DFT studies on iron-citrate MOFs are scarce, calculations on similar Fe-based MOFs, such as MIL-53(Fe), show that the valence band maximum (VBM) is often composed of O 2p orbitals from the carboxylate groups, while the conduction band minimum (CBM) is primarily determined by the Fe 3d states.[13] A theoretical band gap of around 2.20 eV has been reported for MIL-53(Fe).[13]

Tabulated Electronic Structure Data

The following table presents a summary of expected electronic structure parameters for iron-citrate MOFs, based on data from analogous iron-based MOFs.

| Parameter | Description | Expected Value/Characteristic |

| Band Gap (Eg) | The energy difference between the valence and conduction bands. | Expected to be in the visible light region, potentially in the range of 2.0 - 2.5 eV. |

| Valence Band Maximum (VBM) | The highest energy level in the valence band. | Likely dominated by the p-orbitals of the oxygen atoms in the citrate linker. |

| Conduction Band Minimum (CBM) | The lowest energy level in the conduction band. | Expected to be primarily composed of the d-orbitals of the iron ions. |

| Density of States (DOS) | The number of available electronic states at each energy level. | The partial DOS would reveal the specific contributions of Fe, O, and C orbitals to the overall electronic structure. |

Application in Drug Delivery

Iron-citrate MOFs are promising candidates for drug delivery systems due to their biocompatibility and stimuli-responsive drug release.[1][3] The release mechanism is often triggered by the degradation of the MOF structure in the acidic environment of tumor tissues or within the endosomes of cells.[4][14]

Drug Loading and Release Mechanism

Drugs can be loaded into the pores of iron-citrate MOFs through methods like diffusion from a drug solution. The release is then initiated by the breakdown of the coordination bonds between the iron ions and the citrate linkers in a low pH environment, leading to the release of the encapsulated drug molecules.[4][14]

Visualizations

Experimental Workflow for Synthesis and Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release [mdpi.com]

- 4. Tuning Crystal Structures of Iron-Based Metal–Organic Frameworks for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jwent.net [jwent.net]

- 7. researchgate.net [researchgate.net]

- 8. researchwithnj.com [researchwithnj.com]

- 9. Recent advances in luminescent metal-organic frameworks and their photonic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pages.uoregon.edu [pages.uoregon.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Metal–Organic Frameworks-Based Microrockets for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the High-Pressure Metamorphosis of Calcium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating and complex phase transition behavior of calcium carbonate (CaCO3) under high-pressure conditions. While the initial query concerned "Citrocarbonate," a term that does not correspond to a specific mineral or compound in materials science for high-pressure studies, this guide focuses on the extensively researched and highly relevant transformations of calcium carbonate. The principles and methodologies described herein are fundamental to understanding the high-pressure behavior of a wide range of carbonate materials.

Calcium carbonate is a ubiquitous compound on Earth, existing most commonly as the minerals calcite, aragonite, and vaterite at ambient conditions.[1] However, when subjected to high pressure, its crystalline structure undergoes a series of remarkable transformations. These changes are of profound interest in diverse fields, from geology and materials science to pharmaceuticals, where understanding polymorphism under pressure can be critical for drug stability and formulation.

High-Pressure Polymorphs of Calcium Carbonate

At room temperature, calcite (CaCO3-I), the most stable polymorph at ambient pressure, sequentially transforms into several high-pressure phases with increasing compression. The initial transition is to CaCO3-II at approximately 1.7 GPa, followed by a transition to CaCO3-III at around 2.0 GPa.[2] Further compression leads to the formation of CaCO3-VI at about 15-16.8 GPa.[3]

At elevated temperatures, the phase diagram becomes even more complex. Aragonite, another ambient pressure polymorph, becomes the stable phase at high pressures and temperatures.[2][4] At even more extreme conditions, further transitions to phases like CaCO3-VII and a post-aragonite structure have been observed, with CaCO3-VII being stable in a pressure range of approximately 23 to 42 GPa at high temperatures.[4][5]

The following table summarizes the key phase transitions of calcium carbonate at room temperature.

| Transition | Transition Pressure (GPa) | Crystal System of High-Pressure Phase | Reference |

| Calcite (CaCO3-I) → CaCO3-II | ~1.7 | Monoclinic | [2][4] |

| CaCO3-II → CaCO3-III | ~2.0 - 2.2 | Triclinic (or Monoclinic) | [2][3] |

| CaCO3-III → CaCO3-VI | ~15 - 16.8 | (Structure under investigation) | [3] |

| Aragonite → CaCO3-VII | ~25 - 27 (at high temperature) | Monoclinic | [4][6] |

| CaCO3-VII → Post-aragonite | ~40 (at high temperature) | Orthorhombic | [4][5] |

Experimental Protocols for High-Pressure Studies

The investigation of phase transitions under high pressure relies on specialized equipment and techniques capable of generating and probing materials at extreme conditions.

Diamond Anvil Cell (DAC)

The primary tool for generating static high pressures in a laboratory setting is the diamond anvil cell (DAC).[7] A DAC consists of two opposing brilliant-cut diamonds with small, polished tips (culets). The sample is placed in a small hole within a metal gasket, which is then positioned between the diamond culets.[7][8] By applying a modest force to the back of the diamonds, immense pressure can be generated on the sample due to the small area of the culets.[7]

To ensure a uniform, hydrostatic pressure environment, a pressure-transmitting medium (PTM) is loaded into the sample chamber along with the sample. Common PTMs include gases like argon or neon, or liquids such as silicone oil or a methanol-ethanol mixture.[7]

In-Situ Probing Techniques

The transparency of diamonds to a wide range of electromagnetic radiation allows for the in-situ investigation of the sample under pressure.

-

X-ray Diffraction (XRD): Synchrotron X-ray sources are often used to perform XRD experiments on samples within a DAC.[9][10][11] The resulting diffraction patterns provide detailed information about the crystal structure of the material, allowing for the identification of new phases and the determination of their lattice parameters as a function of pressure.[9][12]

-

Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of a crystal lattice.[2][13] As a material undergoes a phase transition, its Raman spectrum will exhibit distinct changes, such as the appearance or disappearance of peaks, and shifts in peak positions.[3][14][15] This makes Raman spectroscopy an excellent tool for mapping out phase boundaries.[4] Pressure is often calibrated using the fluorescence signal of a small ruby chip placed in the sample chamber.[7]

Visualizing the Process

To better understand the experimental workflow and the relationships between the different phases of calcium carbonate, the following diagrams are provided.

Concluding Remarks

The study of calcium carbonate under high pressure reveals a rich and complex polymorphism that is fundamental to our understanding of materials behavior in extreme environments. The experimental techniques and protocols outlined in this guide provide a robust framework for investigating these phenomena. For researchers in drug development, the principles of pressure-induced phase transitions are a crucial consideration in the manufacturing, storage, and stability of pharmaceutical compounds, where unintended polymorphic transformations can have significant consequences. The continued exploration of carbonate behavior under pressure will undoubtedly lead to new discoveries and applications across a multitude of scientific disciplines.

References

- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]

- 6. researchgate.net [researchgate.net]

- 7. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 8. The Pressure’s On: Diamond Anvil Cells Reimagined | Science & Technology Review [str.llnl.gov]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. gsecars.uchicago.edu [gsecars.uchicago.edu]

- 11. hpstar.ac.cn [hpstar.ac.cn]

- 12. X-ray Diffraction Data on Two High-Pressure Phases of Calcium Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for Citrocarbonate Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of citrocarbonate nanoparticles, more accurately described as citrate-stabilized calcium carbonate (CaCO3) nanoparticles. These nanoparticles are of significant interest in the biomedical field, particularly for drug delivery, owing to their biocompatibility, pH-sensitive nature, and ease of surface modification.

The protocols outlined below are based on established precipitation and sol-gel methodologies, with a focus on the role of citrate (B86180) in controlling nanoparticle size, morphology, and stability.

Experimental Protocols

Protocol 1: Citrate-Assisted Precipitation Method

This protocol describes a bottom-up approach for the synthesis of citrate-stabilized calcium carbonate nanoparticles.

1. Materials:

-

Calcium chloride (CaCl2)

-

Sodium carbonate (Na2CO3)

-

Trisodium (B8492382) citrate (C6H5Na3O7)

-

Deionized water

2. Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

Centrifuge

-

Ultrasonicator

-

pH meter

-

Oven

3. Step-by-Step Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of calcium chloride (CaCl2) in deionized water.

-

Prepare a 0.1 M solution of sodium carbonate (Na2CO3) in deionized water.

-

Prepare a 1% (w/v) solution of trisodium citrate in deionized water.

-

-

Synthesis of Nanoparticles:

-

In a beaker, take a specific volume of the calcium chloride solution.

-

Add the trisodium citrate solution to the calcium chloride solution while stirring continuously. The volume of citrate solution can be varied to control the final particle size.

-

Slowly add an equal volume of the sodium carbonate solution to the CaCl2-citrate mixture under vigorous stirring.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature.

-

-

Purification of Nanoparticles:

-

Collect the synthesized nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the help of ultrasonication to remove unreacted ions.

-

Repeat the washing step two more times with deionized water and once with ethanol.

-

-

Drying and Storage:

-

After the final wash, dry the nanoparticles in an oven at 60°C overnight.

-

Store the dried citrate-stabilized calcium carbonate nanoparticles in a desiccator for future use.

-

Protocol 2: Sol-Gel Citrate Method

This protocol details the synthesis of calcium carbonate nanoparticles using a sol-gel approach with citrate as a chelating agent.

1. Materials:

-

Calcium nitrate (B79036) tetrahydrate (Ca(NO3)2·4H2O)

-

Citric acid (C6H8O7)

-

Deionized water

-

Ethanol

2. Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

Furnace

-

Centrifuge

-

Ultrasonicator

3. Step-by-Step Procedure:

-

Sol Formation:

-

Dissolve calcium nitrate tetrahydrate and citric acid in deionized water in a 1:1 molar ratio.

-

Stir the solution at 60°C for 1 hour to form a homogenous sol.

-

-

Gel Formation:

-

Adjust the pH of the sol to 7-8 by the dropwise addition of ammonium hydroxide. This will initiate the formation of a gel.

-

Continue stirring the mixture until a viscous gel is formed.

-

-

Drying the Gel:

-

Dry the gel in an oven at 100°C for 24 hours to remove water and other volatile components.

-

-

Calcination:

-

Calcine the dried gel in a furnace at 500-600°C for 4 hours. The calcination process removes the organic components and leads to the formation of crystalline calcium carbonate nanoparticles.

-

-

Purification:

-

After calcination, the resulting powder is washed with deionized water and ethanol to remove any residual impurities.

-

Centrifuge the suspension and dry the final product.

-

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of citrate-stabilized calcium carbonate nanoparticles synthesized via the precipitation method.

| Parameter | Value Range | Characterization Technique |

| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |

| Zeta Potential | -15 to -30 mV | Zetasizer |

| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) |

| Drug Loading Efficiency | 50 - 80% | UV-Vis Spectroscopy, HPLC |

| Encapsulation Efficiency | 40 - 70% | UV-Vis Spectroscopy, HPLC |

Visualizations

Experimental Workflow for Nanoparticle Synthesis and Drug Loading

Application Notes and Protocols: The Efficacy of Carbonate Salts as Catalysts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of simple and readily available carbonate salts, such as potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), as efficient and environmentally benign catalysts in a variety of organic synthesis reactions. These compounds offer a mild basicity, making them suitable for a range of transformations, from condensation reactions to metal-catalyzed cross-couplings.

Introduction: The Role of Carbonate Salts in Catalysis

While the term "Citrocarbonate" in the context of a specific organic synthesis catalyst is not well-documented in scientific literature, the broader class of carbonate and bicarbonate salts are widely employed as catalysts and reagents. Potassium carbonate and sodium bicarbonate are particularly noteworthy for their low cost, low toxicity, and ease of handling.[1][2] Their primary role in organic synthesis is often as a mild base, facilitating reactions by deprotonating acidic protons or neutralizing acidic byproducts.[3][4][5]

Key Catalytic Applications Include:

-

Condensation Reactions: Knoevenagel, Aldol, and Claisen-Schmidt condensations.[1][6]

-

Alkylation and Arylation Reactions: N-alkylation, O-alkylation, and C-alkylation.[3][4]

-

Metal-Catalyzed Cross-Coupling Reactions: Acting as a base in Suzuki, Heck, and Sonogashira couplings.[3][4]

-

Synthesis of Heterocycles: Facilitating the formation of various heterocyclic compounds.[1][6][7]

Quantitative Data Summary

The following tables summarize the efficacy of potassium carbonate and sodium bicarbonate in various organic synthesis reactions, highlighting their versatility and efficiency under different conditions.

Table 1: Potassium Carbonate (K₂CO₃) as a Catalyst in Organic Synthesis

| Reaction Type | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Claisen-Schmidt Condensation | Acetophenone (B1666503), Cinnamaldehyde (B126680) | Ethanol | Room Temp | 24h | 85 | [1] |

| Markovnikov Addition | 4-Nitroimidazole, Vinyl Acetate | PEG-400 | 80 | 5h | 95 | [6][7] |

| N-Alkylation | Indole, Alkyl Halide | DMF | 60 | 6h | >90 | [3] |

| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Toluene/Water | 100 | 12h | 85-95 | [3] |

Table 2: Sodium Bicarbonate (NaHCO₃) as a Catalyst in Organic Synthesis

| Reaction Type | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Knoevenagel Condensation | Aromatic Aldehyde, Malononitrile | Water | Room Temp | 5-15 min | 90-98 | [2][8] |

| Hydrogenation of Bicarbonate | Sodium Bicarbonate | Water | 80 | 2h | High Conversion | [9] |

| Neutralization in Workup | Acidic Organic Mixture | Water/Organic | Room Temp | N/A | N/A | [5][10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Knoevenagel Condensation using Sodium Bicarbonate

This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound using sodium bicarbonate as a catalyst in an aqueous medium.[2][8]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Active methylene compound (e.g., malononitrile) (1.2 mmol)

-

Sodium bicarbonate (NaHCO₃) (10 mol%)

-

Water (10 mL)

-

Stir bar and round-bottom flask

-

Stir plate

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and sodium bicarbonate (0.1 mmol).

-

Add 10 mL of water to the flask.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.

-

Upon completion, the solid product is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the pure product.

Protocol 2: Claisen-Schmidt Condensation using Potassium Carbonate

This protocol outlines the synthesis of α,β,γ,δ-unsaturated ketones via a Claisen-Schmidt condensation reaction catalyzed by potassium carbonate.[1]

Materials:

-

Substituted acetophenone (1.0 mmol)

-

Substituted cinnamaldehyde (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (1.0 mmol)

-

Ethanol (20 mL)

-

Stir bar and 50 mL round-bottom flask

-

Stir plate

Procedure:

-

In a 50 mL round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and substituted cinnamaldehyde (1.0 mmol) in 20 mL of ethanol.

-

Add potassium carbonate (1.0 mmol) to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure α,β,γ,δ-unsaturated ketone.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an organic synthesis reaction catalyzed by a carbonate salt.

Caption: Generalized workflow for organic synthesis using a carbonate catalyst.

The diagram below illustrates the logical relationship in a base-catalyzed condensation reaction.

Caption: Logical flow of a base-catalyzed condensation reaction.

References

- 1. fujc.pp.ua [fujc.pp.ua]

- 2. [PDF] Sodium Bicarbonate an Efficient Inorgano-green Catalyst forthe Synthesis of diverse Knoevenagel and Knoevenagel /Michael Domino Reaction in Water | Semantic Scholar [semanticscholar.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. Transformation of sodium bicarbonate and CO2 into sodium formate over NiPd nanoparticle catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Surface Functionalization of Citrocarbonate Microparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrocarbonate microparticles, a specialized form of calcium carbonate microparticles, offer a versatile platform for a wide range of biomedical and industrial applications. Their biocompatibility, biodegradability, and porous nature make them ideal candidates for drug delivery, bio-imaging, and as functional fillers in composites. Surface functionalization is a critical step in tailoring the properties of these microparticles to specific applications, enabling the attachment of targeting ligands, control of surface charge, and modification of hydrophobicity.

These application notes provide detailed protocols for the surface functionalization of this compound microparticles using three common and effective methods: Silanization, Layer-by-Layer (LbL) Assembly, and Carboxylic Acid Treatment. The protocols are designed to be clear and reproducible for researchers in various fields.

Silanization Protocol for Covalent Surface Modification

Silanization is a robust method for introducing a variety of functional groups onto the surface of this compound microparticles. Silane (B1218182) coupling agents form covalent bonds with the hydroxyl groups present on the particle surface, creating a stable functional layer. This method is particularly useful for improving the dispersion of microparticles in polymer matrices and for subsequent bioconjugation reactions.

Experimental Protocol

-

Pre-treatment of Microparticles:

-

Disperse 10 g of this compound microparticles in 100 mL of a 3% (w/v) stearic acid solution in ethanol (B145695).

-

Heat the suspension to 70°C and stir for 30 minutes.

-

Add 0.5% (w/v) phosphate (B84403) to the suspension and continue stirring for another 30 minutes.

-

Filter and dry the pre-treated microparticles.

-

-

Silanization Reaction:

-

Disperse 5 g of the pre-treated this compound microparticles in 100 mL of anhydrous toluene (B28343) in a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet.

-

Add the desired silane coupling agent (e.g., (3-Aminopropyl)triethoxysilane - APTES) at a concentration of 2% (v/v) to the suspension.

-

Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere with constant stirring.

-

-

Washing and Purification:

-

After the reaction, cool the suspension to room temperature.

-

Centrifuge the suspension at 5000 rpm for 10 minutes to pellet the functionalized microparticles.

-

Discard the supernatant and re-disperse the particles in 50 mL of toluene.

-

Repeat the centrifugation and washing steps two more times with toluene, followed by two washes with ethanol to remove unreacted silane and by-products.

-

-

Drying and Storage:

-

Dry the final product in a vacuum oven at 60°C overnight.

-

Store the functionalized microparticles in a desiccator to prevent moisture absorption.

-

Quantitative Data for Silanization

| Parameter | Value | Reference |

| Microparticle Concentration | 5 g in 100 mL | General Lab Practice |

| Silane Agent (APTES) | 2% (v/v) | General Lab Practice |

| Reaction Solvent | Anhydrous Toluene | General Lab Practice |

| Reaction Temperature | 110°C | General Lab Practice |

| Reaction Time | 4 hours | General Lab Practice |

| Centrifugation Speed | 5000 rpm | General Lab Practice |

| Drying Temperature | 60°C (vacuum) | General Lab Practice |

Experimental Workflow: Silanization

Application Notes and Protocols for Carbonate and Citrate-Based Sorbents in CO2 Capture and Storage Technologies

A Note on "Citrocarbonate": The term "this compound" is primarily associated with a pharmaceutical antacid preparation containing sodium bicarbonate and sodium citrate (B86180). Scientific and technical literature on carbon capture and storage (CCS) does not recognize a specific compound or material named "this compound" for this application. This document, therefore, details the established roles of its principal components—sodium bicarbonate and sodium citrate—in CO2 capture technologies, addressing the likely intent of the query.

Sodium Bicarbonate and Sodium Carbonate in CO2 Capture

Sodium carbonate (Na2CO3) and sodium bicarbonate (NaHCO3) are central to a class of CO2 capture technologies often referred to as the "dry carbonate process." This method is a promising alternative to more energy-intensive amine-based systems. The fundamental principle involves the reversible reaction of sodium carbonate with CO2 and water to form sodium bicarbonate.

The process is particularly attractive for treating flue gases from power plants and industrial facilities. The low-temperature carbonation reaction is well-suited for flue gases that have undergone desulfurization processes.

Application Notes

The dry carbonate process leverages a cyclic operation of carbonation and regeneration. In the carbonation step, flue gas containing CO2 is brought into contact with sodium carbonate, leading to the formation of solid sodium bicarbonate. This effectively captures the CO2 from the gas stream. The subsequent regeneration step involves heating the sodium bicarbonate, which decomposes to release a concentrated stream of CO2 and regenerates the sodium carbonate for reuse.

One of the key advantages of this process is the relatively low temperature required for sorbent regeneration (typically below 200°C), which can reduce the overall energy penalty associated with CO2 capture. Furthermore, the use of hydrated sodium carbonate powders has been shown to significantly enhance CO2 sorption capacity and kinetics by providing a gas-liquid interface that facilitates the reaction.[1]

Quantitative Data Summary

| Parameter | Value | Conditions | Reference |

| CO2 Sorption Capacity | 282 mg/g | Hydrated sodium carbonate (30 wt% water), 60 min | [1] |

| CO2 Uptake Rate | 90% saturation within 16 min | Hydrated sodium carbonate (30 wt% water) | [1] |

| Carbonation Temperature | 60 - 80°C | Flue gas treatment | [2] |

| Regeneration Temperature | < 200°C | Thermal decomposition of NaHCO3 | |

| CO2 Loading Capacity | 0.73 mole CO2/mole CO3^2- | 30% p/p sodium carbonate slurry | [3] |

| Reboiler Duty | 3.2 MJ/kg CO2 | Sodium carbonate system | [3] |

Experimental Protocols

Protocol 1: CO2 Absorption using a Fluidized-Bed Reactor

This protocol describes the experimental setup for evaluating the CO2 capture performance of sodium carbonate sorbents in a fluidized-bed reactor.

Materials:

-

Sodium carbonate (Na2CO3) powder

-

Simulated flue gas (mixture of CO2, N2, and water vapor)

-

Fluidized-bed reactor system with temperature and gas flow control

-

Gas analyzer for CO2 concentration measurement

Procedure:

-

Load a known quantity of sodium carbonate sorbent into the fluidized-bed reactor.

-

Heat the reactor to the desired carbonation temperature (e.g., 70°C).

-

Introduce the simulated flue gas into the reactor at a controlled flow rate to fluidize the sorbent bed.

-

Continuously monitor the outlet CO2 concentration using a gas analyzer.

-

The carbonation reaction is exothermic, which will cause a rise in the bed temperature. Implement temperature control measures, such as the addition of supplemental water for evaporative cooling, to maintain the optimal reaction temperature.

-